molecular formula C11H12N2OS B6632964 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol

Cat. No. B6632964
M. Wt: 220.29 g/mol
InChI Key: LRPLSQQRPQEYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol, also known as AETP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol is believed to exert its biological effects through its interaction with specific protein targets. In cancer cells, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been found to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In neuroscience, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been shown to enhance the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration used. In cancer cells, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been shown to decrease the expression of certain oncogenes and increase the activity of tumor suppressor genes. In Alzheimer's disease, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. In neuroscience, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been shown to enhance synaptic plasticity and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has several advantages for use in lab experiments, including its high purity, stability, and specificity for certain protein targets. However, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and experimental conditions when using 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol in lab experiments.

Future Directions

There are several future directions for research on 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol could be used as a tool to study the structure and function of specific protein targets, which could lead to the development of new drugs and therapies.

Synthesis Methods

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol can be synthesized through a multi-step process starting with the reaction of 2-nitrophenol and 2-amino-5-ethyl-1,3-thiazole. The resulting intermediate is then reduced to yield 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol. This synthesis method has been optimized to achieve high yields and purity of 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol.

Scientific Research Applications

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been investigated as a potential drug candidate for treating cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, 2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol has been explored for its ability to modulate neurotransmitter receptors and improve cognitive function.

properties

IUPAC Name

2-(2-amino-5-ethyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9-10(13-11(12)15-9)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLSQQRPQEYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.